molecular formula C10H14N2O5 B13614396 ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate

ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate

Katalognummer: B13614396
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: BCFMCZIJPQDONO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a carboxylate group attached to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:

Ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate+Ethyl chloroformateTriethylamineEthyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate\text{Ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate} + \text{Ethyl chloroformate} \xrightarrow{\text{Triethylamine}} \text{Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate} Ethyl 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanoate+Ethyl chloroformateTriethylamine​Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism by which ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-oxocyclobutanecarboxylate: Another ester compound with a different ring structure.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: An ionic liquid with different functional groups but similar applications in chemical synthesis.

Uniqueness

Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and its pyrazole ring structure

Eigenschaften

Molekularformel

C10H14N2O5

Molekulargewicht

242.23 g/mol

IUPAC-Name

ethyl 3-ethoxycarbonyloxy-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C10H14N2O5/c1-4-15-9(13)7-6-12(3)11-8(7)17-10(14)16-5-2/h6H,4-5H2,1-3H3

InChI-Schlüssel

BCFMCZIJPQDONO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN(N=C1OC(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.